Cas no 1007727-61-8 (1-(2-phenylethenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide)

1-(2-phenylethenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- Z27722379
- AKOS017050202
- EN300-26589664
- 1007727-61-8
- 1-(2-phenylethenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide
-
- インチ: 1S/C22H26N2O3S/c1-18(20-10-6-3-7-11-20)23-22(25)21-12-15-24(16-13-21)28(26,27)17-14-19-8-4-2-5-9-19/h2-11,14,17-18,21H,12-13,15-16H2,1H3,(H,23,25)/b17-14+
- InChIKey: SAFFZEACMHXEPV-SAPNQHFASA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCC(C(NC(C)C2C=CC=CC=2)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 398.16641387g/mol
- どういたいしつりょう: 398.16641387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 621
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1-(2-phenylethenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26589664-0.05g |
1-(2-phenylethenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide |
1007727-61-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-(2-phenylethenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
1-(2-phenylethenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamideに関する追加情報
Comprehensive Overview of 1-(2-phenylethenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide (CAS No. 1007727-61-8)
The compound 1-(2-phenylethenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide (CAS No. 1007727-61-8) is a specialized sulfonamide-based derivative with a unique piperidine-carboxamide backbone. Its molecular structure combines a phenylethenesulfonyl group with a phenylethyl substituent, making it a subject of interest in medicinal chemistry and drug discovery. Researchers are increasingly exploring its potential applications in targeted therapies, particularly due to its bioactive properties and selective binding affinity.
In recent years, the demand for small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine. The compound’s sulfonyl and carboxamide functionalities are critical for interactions with enzyme active sites, a feature often highlighted in structure-activity relationship (SAR) studies. This aligns with trending searches on "sulfonamide derivatives in drug design" and "piperidine-based bioactive compounds", reflecting its relevance in contemporary research.
From a synthetic chemistry perspective, 1-(2-phenylethenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide exemplifies the convergence of scaffold diversification and functional group compatibility. Its preparation typically involves multi-step organic synthesis, including sulfonylation and amide coupling reactions. These methods are frequently queried in academic and industrial forums, such as "optimizing sulfonamide synthesis" or "piperidine-4-carboxamide derivatives", underscoring its technical significance.
The compound’s physicochemical properties, including logP, solubility, and stability, are pivotal for its pharmacokinetic profile. These attributes are often analyzed in ADMET studies, a hot topic in computational chemistry and preclinical research. Searches like "improving drug-like properties of sulfonamides" or "piperidine carboxamide bioavailability" further highlight its intersection with modern drug development challenges.
Beyond therapeutic applications, CAS No. 1007727-61-8 is also investigated for its role in chemical biology as a probe molecule. Its ability to selectively target protein-protein interactions (PPIs) or allosteric sites makes it valuable for mechanistic studies. This connects to popular queries like "sulfonamide probes in target validation" and "small-molecule tools for PPI modulation", demonstrating its versatility.
In summary, 1-(2-phenylethenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide represents a compelling case study in rational drug design and chemical innovation. Its structural complexity and functional adaptability position it at the forefront of molecular pharmacology and material science inquiries. As research evolves, this compound is likely to remain a focal point for high-impact publications and patent filings, addressing both scientific curiosity and industrial demand.
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